molecular formula C20H25N3O3S B14947210 1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B14947210
M. Wt: 387.5 g/mol
InChI Key: LXNBVGNNHRSPEL-UHFFFAOYSA-N
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Description

1-methyl-3’-[2-(methylsulfanyl)ethyl]-5’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3’-[2-(methylsulfanyl)ethyl]-5’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic reactions. The key steps may include:

  • Formation of the indole core through Fischer indole synthesis.
  • Introduction of the pyrrolo[3,4-c]pyrrole moiety via cyclization reactions.
  • Functionalization of the spiro center to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3’-[2-(methylsulfanyl)ethyl]-5’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution at the indole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug discovery.

Industry

In the materials science industry, this compound could be used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-methyl-3’-[2-(methylsulfanyl)ethyl]-5’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-pyrrole] derivatives: Compounds with similar spiro structures but different substituents.

    Indole derivatives: Compounds with an indole core but lacking the spiro structure.

    Pyrrolo[3,4-c]pyrrole derivatives: Compounds with the pyrrolo[3,4-c]pyrrole moiety but different substituents.

Uniqueness

The uniqueness of 1-methyl-3’-[2-(methylsulfanyl)ethyl]-5’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its specific combination of functional groups and spiro structure. This unique arrangement of atoms imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

1'-methyl-1-(2-methylsulfanylethyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C20H25N3O3S/c1-11(2)23-17(24)15-13(9-10-27-4)21-20(16(15)18(23)25)12-7-5-6-8-14(12)22(3)19(20)26/h5-8,11,13,15-16,21H,9-10H2,1-4H3

InChI Key

LXNBVGNNHRSPEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)C)CCSC

Origin of Product

United States

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